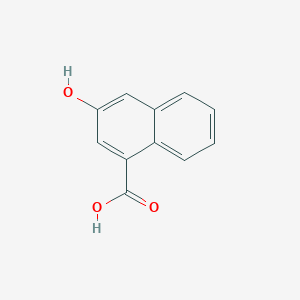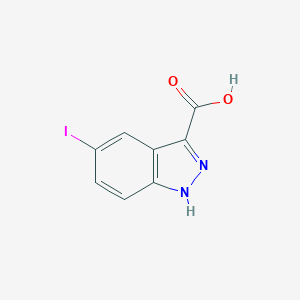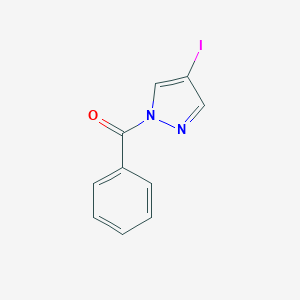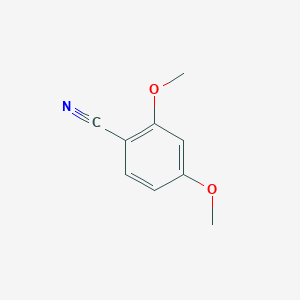![molecular formula C15H16N6O4 B173746 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane CAS No. 131119-31-8](/img/structure/B173746.png)
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two 5-nitropyridin-2-yl groups attached to the 1 and 4 positions of the diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane typically involves the reaction of 1,4-diazepane with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:
Starting Materials: 1,4-diazepane and 5-nitropyridine-2-carbaldehyde.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: An appropriate solvent like dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)-1,4-diazepane.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The diazepane ring provides a rigid scaffold that can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Bis((5-nitropyridin-2-yl)oxy)benzene: Similar in structure but contains an oxybenzene linkage instead of a diazepane ring.
1,4-Bis(5-nitropyridin-2-yl)benzene: Contains a benzene ring instead of a diazepane ring.
Uniqueness
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
特性
CAS番号 |
131119-31-8 |
|---|---|
分子式 |
C15H16N6O4 |
分子量 |
344.33 g/mol |
IUPAC名 |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
InChIキー |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
同義語 |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)






![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)


![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
